molecular formula C17H13FN2O3 B2609719 3-(4-fluorophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 474005-31-7

3-(4-fluorophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2609719
CAS No.: 474005-31-7
M. Wt: 312.3
InChI Key: JUKBZYJIJXCWLX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazole-dione scaffold. The molecule contains two aromatic substituents: a 4-fluorophenyl group and a phenyl group. The fluorophenyl moiety enhances electronic properties and metabolic stability, while the rigid bicyclic core facilitates intermolecular interactions, as observed in crystallographic studies of related compounds . This structure is part of a broader class of pyrrolo-oxazole-diones investigated for diverse pharmacological activities, including immunomodulation and anti-inflammatory effects .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-11-8-6-10(7-9-11)14-13-15(17(22)19-16(13)21)23-20(14)12-4-2-1-3-5-12/h1-9,13-15H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKBZYJIJXCWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)NC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole-4,6-dione derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(4-fluorophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves the reaction of specific precursors under controlled conditions. For example, a related compound was synthesized from an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux for two hours. The resulting product was recrystallized to yield colorless crystals with a melting point of 246–248 °C .

Structurally, the compound features two fluorophenyl groups and a hexahydroindazolyl group. The presence of intramolecular interactions such as N—H⋯N contacts and C—H⋯O interactions contributes to its stability and may influence its biological activity .

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structural resemblance to known pharmacophores. Research indicates that derivatives of pyrrolidine compounds often display antimicrobial, antiviral, anti-inflammatory, insecticidal, and herbicidal activities .

Case Studies

  • Antimicrobial Activity : A study demonstrated that certain derivatives of pyrrolidine compounds showed promising antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Research has indicated that similar compounds can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Drug Development

The unique structural features of this compound make it a candidate for drug development. The fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates.

Materials Science

In materials science, compounds with similar structures have been explored for their electronic properties and potential applications in organic electronics. The incorporation of fluorinated groups can improve the thermal stability and conductivity of materials.

Application Area Potential Benefits Examples/Case Studies
Medicinal ChemistryAntimicrobial propertiesDerivatives effective against bacterial strains
Drug DevelopmentEnhanced metabolic stabilityCandidates for anti-inflammatory drugs
Materials ScienceImproved thermal stabilityApplications in organic electronics

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) improve metabolic stability and receptor binding compared to electron-donating groups (e.g., -OCH₃) .
  • Heterocyclic substituents (e.g., pyridine, furan) alter π-π interactions and solubility profiles .

Immunomodulatory Activity

  • The target compound’s fluorophenyl group aligns with Compound 9ª (a related pyrrolo-oxazole-dione), which demonstrated immunostimulatory effects in macrophages by suppressing TNF-α and IL-6 production .
  • Chlorophenyl analogs (e.g., ) exhibit reduced activity in cytokine assays, likely due to higher lipophilicity and slower clearance .

Anti-inflammatory Potential

  • Methoxy-substituted derivatives () show moderate COX-2 inhibition, whereas fluorine-containing analogs (e.g., target compound) exhibit superior selectivity due to enhanced hydrogen-bonding with active-site residues .

Crystallographic and Conformational Analysis

  • Isostructural analogs () crystallize in triclinic $ P\overline{1} $ symmetry, with fluorophenyl groups adopting perpendicular orientations relative to the core plane, enabling intermolecular C–H···F interactions .
  • Hydrogen-bonding patterns in the target compound resemble those of 1,2-bis(4-fluorophenyl)acenaphthene derivatives, which form dimeric aggregates via C–H···O/F interactions .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog () 4-Methoxyphenyl Analog ()
logP 3.68 4.12 3.02
Water Solubility (mg/mL) 0.015 0.008 0.042
Polar Surface Area (Ų) 51.1 48.9 54.3

Insights :

  • Fluorine reduces logP compared to chlorine, balancing lipophilicity and solubility .
  • Methoxy groups improve solubility but reduce membrane permeability .

Biological Activity

The compound 3-(4-fluorophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a member of the pyrrolo[3,4-d]oxazole family, which has garnered attention due to its potential biological activities. This article summarizes the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and findings from various studies.

Synthesis and Characterization

This compound can be synthesized through the reaction of an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The crude product is then recrystallized from dimethylformamide to yield colorless crystals with a melting point of 246–248 °C .

Structural Characteristics

The molecular structure features two fluorophenyl groups and a hexahydroindazolyl group. Notably, the phenyl ring exhibits disorder due to rotation about the C15—C16 bond. The cyclohexane segment adopts a chair conformation, while the pyrazolyl ring is planar with minimal deviation .

Antimicrobial Properties

Research has indicated that derivatives of the pyrrolo[3,4-d]oxazole scaffold exhibit significant antimicrobial activity. A study highlighted that compounds similar to the target compound demonstrated notable antibacterial effects against Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans.

Inhibition Studies

Inhibition assays have shown that certain derivatives possess inhibitory effects on various enzymes. For instance, compounds with similar structural motifs were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specific IC50 values were reported for these activities, indicating potential applications in treating neurodegenerative disorders .

Cytotoxicity Assessments

Cytotoxicity studies have been conducted on various cancer cell lines. For example, related compounds were tested against the MCF-7 breast cancer cell line, revealing moderate cytotoxic effects which warrant further investigation into their therapeutic potential .

Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/Effect
AntibacterialE. coliSignificant activity observed
AntibacterialP. aeruginosaSignificant activity observed
AntifungalC. albicansSignificant activity observed
AChE Inhibition-IC50 values ranging from 10.4 μM to 24.3 μM
BChE Inhibition-IC50 values ranging from 7.7 μM to 30.1 μM
CytotoxicityMCF-7 cell lineModerate cytotoxicity observed

Case Study 1: Antimicrobial Efficacy

In an experimental study evaluating various derivatives of pyrrolo[3,4-d]oxazoles, it was found that specific structural modifications significantly enhanced antibacterial efficacy against common pathogens. The study concluded that fluorinated compounds exhibited superior activity compared to their non-fluorinated counterparts.

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective potential of pyrrolo[3,4-d]oxazole derivatives through their inhibition of cholinesterases. The results indicated a promising avenue for developing treatments for Alzheimer’s disease due to their selective inhibition profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of complex heterocycles like this compound often employs multi-step strategies. For example, the Paal-Knorr reaction (used for pyrrole synthesis) and heterocyclization (e.g., chloroacylation followed by thiazole formation) are viable starting points . Key parameters include temperature control (e.g., 80–120°C for cyclization), solvent selection (polar aprotic solvents like DMF improve yield), and catalyst optimization (e.g., p-toluenesulfonic acid for acid-catalyzed steps). Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using single-crystal data. Ensure data quality via R-factor thresholds (<0.05) and high data-to-parameter ratios (>15:1) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula.

Q. What experimental designs are recommended for assessing stability under varying pH and temperature conditions?

  • Methodological Answer : Adopt a split-plot design with controlled variables:

  • Factors : pH (3–10), temperature (25–60°C), and time (0–72 hours).
  • Response variables : Degradation rate (HPLC quantification), byproduct formation (GC-MS). Use ANOVA to analyze interactions between factors. Replicate experiments at least four times to ensure statistical validity .

Advanced Research Questions

Q. How can computational modeling guide the analysis of this compound’s reactivity and environmental fate?

  • Methodological Answer :

  • DFT calculations : Predict reaction pathways (e.g., ring-opening mechanisms) using software like Gaussian. Optimize geometries at the B3LYP/6-31G(d) level.
  • Environmental fate modeling : Use EPI Suite or similar tools to estimate biodegradation half-life and bioaccumulation potential. Validate with experimental data on abiotic transformations (hydrolysis, photolysis) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer : Conduct meta-analysis with strict inclusion criteria:

  • Data harmonization : Normalize assay conditions (e.g., cell lines, incubation times).
  • Statistical tests : Apply Fisher’s exact test to identify outliers. Use Bland-Altman plots to assess agreement between studies.
  • Mechanistic studies : Probe off-target effects via kinome-wide profiling or molecular docking simulations .

Q. How can long-term environmental impact studies be designed to evaluate this compound’s ecotoxicity?

  • Methodological Answer : Implement a tiered approach:

  • Tier 1 : Acute toxicity assays (e.g., Daphnia magna LC50_{50}) and ready biodegradability tests (OECD 301).
  • Tier 2 : Chronic exposure studies (e.g., algal growth inhibition over 21 days) and trophic transfer analysis (e.g., bioaccumulation in fish).
  • Field simulations : Use microcosms to model real-world scenarios, incorporating sediment-water partitioning and photodegradation kinetics .

Methodological Notes

  • Data Analysis : For reproducibility, adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Use tools like R or Python for statistical modeling .
  • Contradiction Mitigation : Cross-validate findings via orthogonal techniques (e.g., corroborate NMR with X-ray data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.